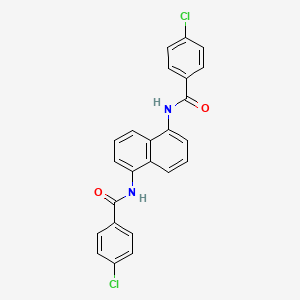
N,N'-naphthalene-1,5-diylbis(4-chlorobenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-CHLORO-N-[5-(4-CHLOROBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorobenzamide groups attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[5-(4-CHLOROBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE typically involves multiple steps:
Formation of 4-chlorobenzamide: This can be achieved by reacting 4-chlorobenzoic acid with ammonia or an amine under suitable conditions.
Naphthalene Derivative Preparation: The naphthalene ring is functionalized to introduce the amide group. This can be done through a series of reactions, including nitration, reduction, and acylation.
Coupling Reaction: The final step involves coupling the chlorobenzamide with the naphthalene derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
4-CHLORO-N-[5-(4-CHLOROBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学的研究の応用
4-CHLORO-N-[5-(4-CHLOROBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s structural properties make it suitable for use in the development of new materials, such as polymers or nanomaterials.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as proteins or nucleic acids.
作用機序
The mechanism of action of 4-CHLORO-N-[5-(4-CHLOROBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
類似化合物との比較
Similar Compounds
4-Chlorobenzamide: A simpler compound with similar structural features but lacking the naphthalene ring.
Naphthalene Derivatives: Compounds containing the naphthalene ring but with different substituents.
Uniqueness
4-CHLORO-N-[5-(4-CHLOROBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE is unique due to the combination of the chlorobenzamide and naphthalene moieties. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other related compounds.
特性
分子式 |
C24H16Cl2N2O2 |
|---|---|
分子量 |
435.3 g/mol |
IUPAC名 |
4-chloro-N-[5-[(4-chlorobenzoyl)amino]naphthalen-1-yl]benzamide |
InChI |
InChI=1S/C24H16Cl2N2O2/c25-17-11-7-15(8-12-17)23(29)27-21-5-1-3-19-20(21)4-2-6-22(19)28-24(30)16-9-13-18(26)14-10-16/h1-14H,(H,27,29)(H,28,30) |
InChIキー |
FRQGQARJSKCUHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)Cl)C(=C1)NC(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















